2(s)-Amino-6-boronohexanoic acid
Overview
Description
2(S)-Amino-6-Boronohexanoic Acid is a boron-containing amino acid derivative It is known for its unique structure, which includes both an amino group and a boronic acid group
Mechanism of Action
Target of Action
Similar compounds often interact with enzymes or receptors in the body, altering their function and leading to various physiological effects .
Mode of Action
It’s plausible that it interacts with its targets in a way that induces changes in cellular processes
Biochemical Pathways
Similar compounds often affect multiple pathways, leading to downstream effects on various physiological processes .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and overall effect in the body .
Result of Action
Similar compounds often have wide-ranging effects, from altering enzyme activity to modulating cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2(s)-Amino-6-boronohexanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(S)-Amino-6-Boronohexanoic Acid typically involves the use of boron reagents in a series of chemical reactions. One common method is the Suzuki-Miyaura coupling, which utilizes palladium-catalyzed cross-coupling reactions between boronic acids and halides . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(S)-Amino-6-Boronohexanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, borane derivatives, and various substituted amino acid derivatives. These products have diverse applications in different fields of research.
Scientific Research Applications
2(S)-Amino-6-Boronohexanoic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological processes involving boron.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boron-containing amino acids and boronic acid derivatives, such as:
- 2(S)-Amino-4-Boronobutanoic Acid
- 2(S)-Amino-5-Boronopentanoic Acid
- 2(S)-Amino-7-Boronoheptanoic Acid
Uniqueness
What sets 2(S)-Amino-6-Boronohexanoic Acid apart is its specific chain length and the position of the boronic acid group, which confer unique chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
IUPAC Name |
(2S)-2-amino-6-boronohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BNO4/c8-5(6(9)10)3-1-2-4-7(11)12/h5,11-12H,1-4,8H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKKMXCOJQIYAH-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCCC[C@@H](C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430749 | |
Record name | 6-borono-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222638-65-5 | |
Record name | 6-Borono-L-norleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222638655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-borono-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BORONO-L-NORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6P7ZQE7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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